

# An In-depth Technical Guide to Isomers of C<sub>7</sub>H<sub>5</sub>BrClNO<sub>2</sub>

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## Compound of Interest

Compound Name: *5-Bromo-1-chloro-2-methyl-3-nitrobenzene*

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The molecular formula C<sub>7</sub>H<sub>5</sub>BrClNO<sub>2</sub> represents a variety of structural isomers, each with unique chemical properties and potential applications, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a detailed overview of the most prominent isomers, focusing on their chemical identity, physical properties, synthesis protocols, and role in synthetic pathways.

## Isomer Identification and Properties

The IUPAC names for the key isomers of C<sub>7</sub>H<sub>5</sub>BrClNO<sub>2</sub> are presented below, along with their key physical and chemical properties.

### 2-Amino-3-bromo-5-chlorobenzoic acid

This isomer is a valuable building block in medicinal chemistry, notably in the synthesis of quinazolinone derivatives which have shown a range of biological activities.

| Property            | Value                                | Reference |
|---------------------|--------------------------------------|-----------|
| IUPAC Name          | 2-amino-3-bromo-5-chlorobenzoic acid | [1]       |
| CAS Number          | 41198-02-1                           | [1]       |
| Molecular Weight    | 250.48 g/mol                         |           |
| Physical Form       | Solid                                | [1]       |
| Purity              | 97%                                  | [1]       |
| Storage Temperature | 4°C, protect from light              | [1]       |

## Methyl 5-bromo-2-chloropyridine-3-carboxylate

A significant intermediate for the synthesis of various bioactive compounds.[2]

| Property             | Value                                                                                      | Reference |
|----------------------|--------------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | Methyl 5-bromo-2-chloropyridine-3-carboxylate                                              |           |
| Synonyms             | 5-Bromo-2-chloropyridine-3-carboxylic acid methyl ester, Methyl 5-bromo-2-chloronicotinate |           |
| CAS Number           | 78686-79-0                                                                                 |           |
| Molecular Weight     | 250.48 g/mol                                                                               |           |
| Physical Form        | Solid                                                                                      |           |
| Melting Point        | 48-53 °C                                                                                   |           |
| Crystal System       | Triclinic                                                                                  | [2]       |
| Unit Cell Dimensions | a = 3.978 Å, b = 8.153 Å, c = 14.040 Å, α = 96.89°, β = 96.20°, γ = 100.70°                | [2]       |

## 2-Amino-5-bromo-3-chlorobenzoic acid

Another benzoic acid derivative with potential applications in organic synthesis.

| Property         | Value                                |
|------------------|--------------------------------------|
| IUPAC Name       | 2-Amino-5-bromo-3-chlorobenzoic acid |
| CAS Number       | 58026-21-4                           |
| Molecular Weight | 250.48 g/mol                         |
| Purity           | 97.0%                                |

## Methyl 5-bromo-2-chloropyridine-4-carboxylate

A pyridinecarboxylate isomer used in proteomics research applications.[\[3\]](#)

| Property          | Value                                             | Reference           |
|-------------------|---------------------------------------------------|---------------------|
| IUPAC Name        | Methyl 5-bromo-2-chloropyridine-4-carboxylate     |                     |
| CAS Number        | 886365-28-2                                       | <a href="#">[3]</a> |
| Molecular Weight  | 250.48 g/mol                                      | <a href="#">[3]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> BrClNO <sub>2</sub> | <a href="#">[3]</a> |

## Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below.

### Synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate

This protocol is based on the reaction of 5-bromo-2-hydroxynicotinic acid with thionyl chloride followed by esterification.[\[2\]](#)

Materials:

- 5-bromo-2-hydroxynicotinic acid (0.138 mol)
- N,N-dimethylformamide (0.138 mol)
- Thionyl chloride (160 mL)
- Anhydrous dichloromethane (200 mL)
- Anhydrous methanol

Procedure:

- A solution of 5-bromo-2-hydroxynicotinic acid and N,N-dimethylformamide in thionyl chloride is refluxed for 2 hours.
- The excess thionyl chloride is evaporated.
- The resulting yellow residue is dissolved in anhydrous dichloromethane.
- Anhydrous methanol is added dropwise to the solution.
- The mixture is refluxed for 1 hour.
- The solvent is evaporated to yield a slightly yellow oil which crystallizes upon standing at room temperature.
- Crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.<sup>[2]</sup>

## Synthesis of 2-Amino-5-chlorobenzoic acid (Precursor for Bromination)

This protocol describes the synthesis of a precursor for one of the isomers.

From 5-chloro-2-nitrobenzoic acid:

- Add active Raney nickel (2 g) to a reaction flask.

- Add an ethanol solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol).
- Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
- Filter the solution through diatomaceous earth.
- Concentrate the filtrate under reduced pressure to yield the product.[4]

From anthranilic acid:

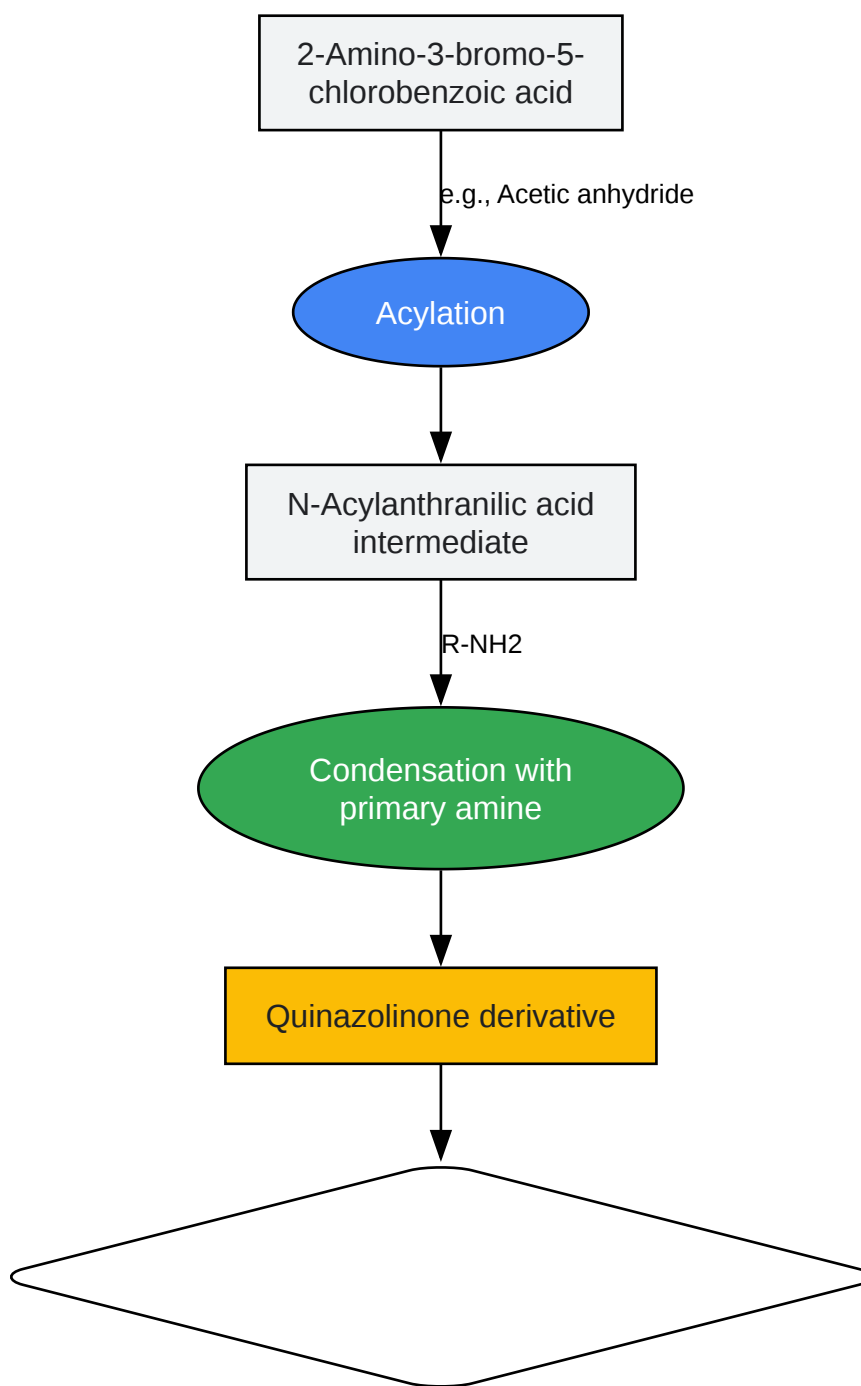
- Add powdered anthranilic acid (20 g) to a solution of sulfuryl chloride (26 g) in absolute ether (350 ml) with cooling.
- Remove the solvent and excess sulfuryl chloride under vacuum.
- Treat the residue with water (150 ml) and allow it to stand for a few hours.
- Filter the mixture and wash the residue with water.
- Digest the residue with 8% aqueous hydrochloric acid solution (400 ml) at 60-70°C.
- Filter the solution and treat the filtrate with sodium hydroxide solution until a precipitate begins to form.
- Add concentrated sodium acetate solution to complete the precipitation.
- Filter the solid, wash with water, and recrystallize from an ethanol-water mixture.[5]

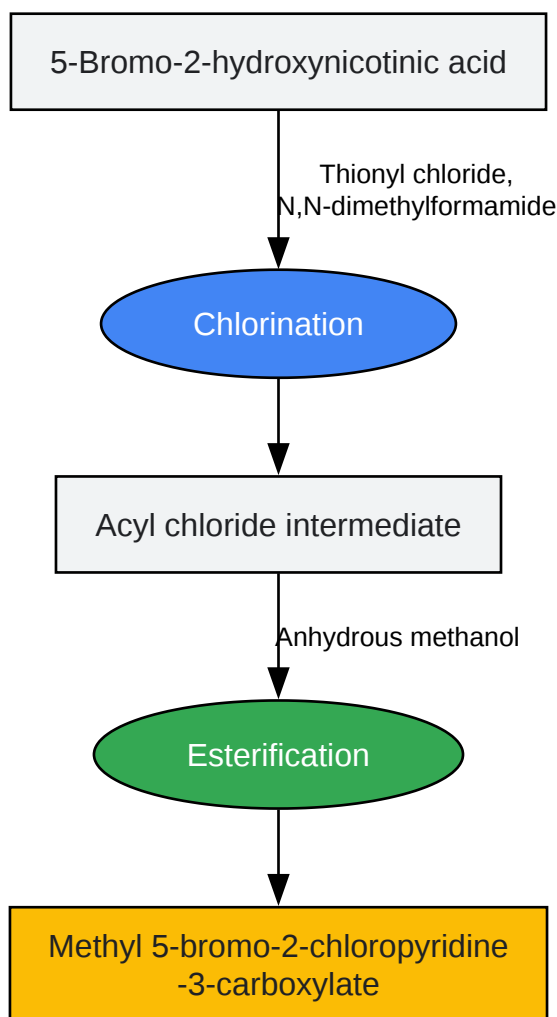
## Synthetic Pathways and Workflows

The isomers of  $C_7H_5BrClNO_2$  are often key intermediates in the synthesis of more complex molecules with biological activity.

## Workflow for the Synthesis of Quinazolinones

2-Amino-3-bromo-5-chlorobenzoic acid is a precursor in the synthesis of quinazolinone derivatives, which are investigated for various therapeutic applications.[6]





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